

Synthesis of Benzyl 2-aminoacetate Hydrochloride from Glycine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzyl 2-aminoacetate Hydrochloride*

Cat. No.: *B023967*

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This document provides detailed application notes and protocols for the synthesis of **Benzyl 2-aminoacetate Hydrochloride**, a crucial intermediate in peptide synthesis and various pharmaceutical applications. The primary method detailed is the Fischer-Speier esterification of glycine with benzyl alcohol, utilizing thionyl chloride as a convenient source of anhydrous hydrochloric acid to catalyze the reaction.

Introduction

Benzyl 2-aminoacetate hydrochloride, also known as glycine benzyl ester hydrochloride, is a stable, crystalline solid that serves as a protected form of the amino acid glycine. The benzyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group allow for selective reactions in complex molecular syntheses, particularly in the construction of peptide chains. Its enhanced solubility in organic solvents compared to free glycine makes it a versatile building block in drug development and medicinal chemistry.

Data Presentation

Table 1: Physicochemical Properties of Benzyl 2-aminoacetate Hydrochloride

Property	Value	Source(s)
CAS Number	2462-31-9	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[1]
Molecular Weight	201.65 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2] [3]
Melting Point	127-139 °C	[2]
Purity	≥ 98% (HPLC/TLC)	[2]
Storage	0-8 °C	[2]

Table 2: Summary of a General Synthesis Protocol

Parameter	Condition	Notes
Reactants		
Glycine	1.0 equivalent	Starting amino acid.
Benzyl Alcohol	5-50 mole equivalents	Serves as both reactant and solvent. A large excess drives the reaction towards the product.
Thionyl Chloride (SOCl ₂)	1.1-5 mole equivalents	Reacts with benzyl alcohol to form HCl in situ, which catalyzes the esterification. Also acts as a dehydrating agent.
Reaction Conditions		
Initial Temperature	0 °C	For the dropwise addition of thionyl chloride to control the exothermic reaction.
Reaction Temperature	Room Temperature to 95 °C	The reaction mixture is typically heated to reflux to ensure completion.
Reaction Time	2-5 hours	Monitored by TLC or other appropriate methods.
Work-up & Purification		
Precipitation	Addition of diethyl ether	The product is typically insoluble in ether, allowing for its precipitation.
Purification	Recrystallization	Ethanol/diethyl ether is a common solvent system for recrystallization.

Experimental Protocols

Primary Method: Fischer-Speier Esterification using Thionyl Chloride

This protocol describes the synthesis of **benzyl 2-aminoacetate hydrochloride** via the direct esterification of glycine with benzyl alcohol, catalyzed by hydrochloric acid generated in situ from thionyl chloride.

Materials:

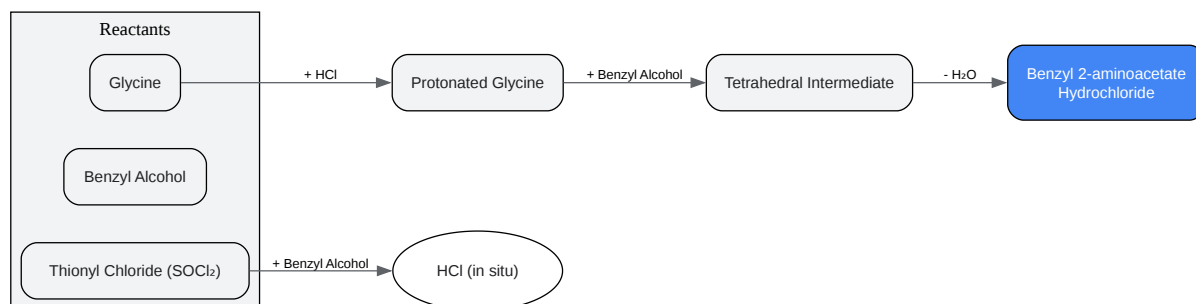
- Glycine
- Benzyl alcohol (reagent grade, anhydrous)
- Thionyl chloride (SOCl_2)
- Diethyl ether (anhydrous)
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Ice bath
- Heating mantle
- Rotary evaporator
- Büchner funnel and flask
- Filter paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend glycine in a generous excess of benzyl alcohol (e.g., 10-20 molar equivalents relative to glycine).
- **Cooling:** Place the flask in an ice bath and stir the suspension to cool it to 0 °C.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the cooled and stirring suspension using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction and minimize side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (approximately 95°C) and maintain it for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Precipitation:** Slowly add the reaction mixture to a larger beaker containing a significant volume of anhydrous diethyl ether with vigorous stirring. The **benzyl 2-aminoacetate hydrochloride** will precipitate as a white solid.
- **Isolation:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of diethyl ether to remove excess benzyl alcohol and other impurities.
- **Purification:** For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of warm ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure **benzyl 2-aminoacetate hydrochloride**.

Visualizations

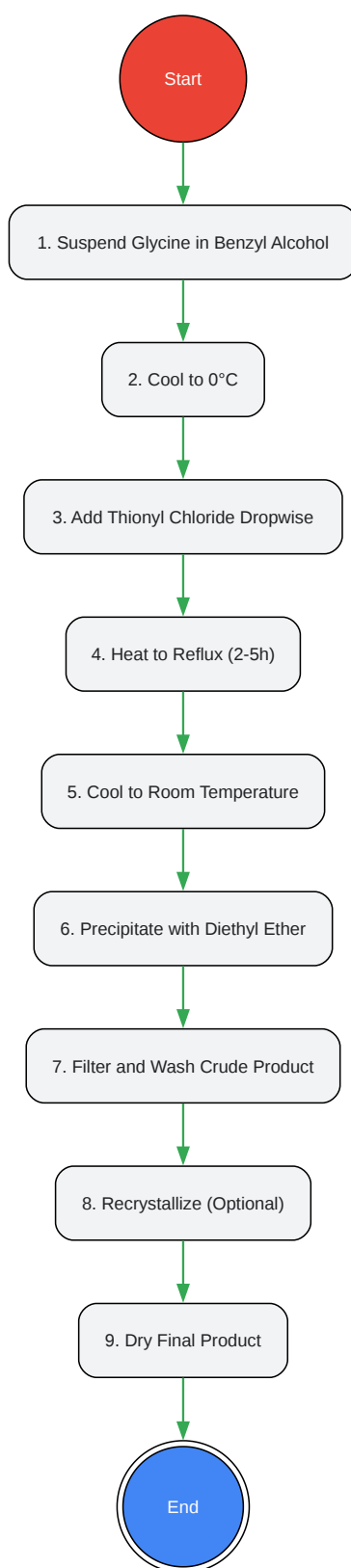
Reaction Pathway



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Caption: Fischer-Speier esterification of glycine with benzyl alcohol.

Experimental Workflow



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Caption: Workflow for the synthesis of Benzyl 2-aminoacetate HCl.

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References

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